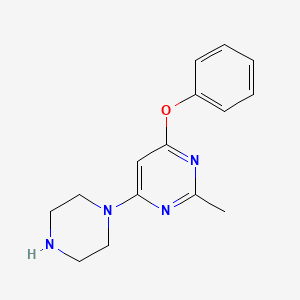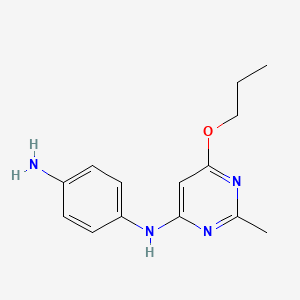![molecular formula C16H11N3O2 B6576532 3-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1413504-46-7](/img/structure/B6576532.png)
3-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1,2,3,4-tetrahydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound often studied in fields such as medicinal chemistry and pharmacology due to its unique structure and potential bioactivity. This compound consists of an indole and a quinoxaline moiety, joined by a central, reactive carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: There are multiple synthetic pathways to produce 3-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1,2,3,4-tetrahydroquinoxalin-2-one. One common method involves the condensation reaction between 2-oxo-1,2,3,4-tetrahydroquinoxaline and 2-oxoindoline-3-carbaldehyde under acidic or basic conditions. The reaction typically proceeds in a solvent such as ethanol or dimethyl sulfoxide, at elevated temperatures around 80-120°C, using a catalyst like p-toluenesulfonic acid or sodium methoxide.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors that ensure precise control over reaction conditions such as temperature, pressure, and reaction time. These reactors facilitate large-scale production by optimizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes: The compound is known to undergo several types of reactions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, the indole and quinoxaline rings can be further oxidized to introduce additional functional groups.
Reduction: Catalytic hydrogenation or using reducing agents like sodium borohydride can reduce the carbonyl group or the rings to generate different derivatives.
Oxidation: Hydrogen peroxide, potassium permanganate, mild acids.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens, acylating agents, sulfonating agents under varying conditions like acidic, basic, or neutral pH.
Major Products Formed from These Reactions: Depending on the conditions, reactions can yield derivatives with hydroxyl, methyl, or carboxyl groups, altering the compound's physical and chemical properties.
Scientific Research Applications
Chemistry: The compound is studied for its ability to form stable complexes with metal ions, useful in developing new catalysts for organic reactions.
Biology: In biological studies, it serves as a ligand for receptor binding assays, helping in the understanding of various biological pathways.
Medicine: Potential medicinal applications include its use as an anti-inflammatory or anti-cancer agent, with research focusing on its interaction with specific cellular targets.
Industry: It is also explored in materials science for the development of novel organic electronic devices due to its conjugated system, which can facilitate electron transport.
Mechanism of Action
Molecular Targets and Pathways Involved: The compound's mechanism of action is primarily through binding to specific proteins or enzymes in the body, altering their activity. For instance, it may inhibit certain kinases involved in signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds: Compounds such as 1,2,3,4-tetrahydroquinoxaline-2-one and indoline-2,3-dione share structural similarities but differ in the nature and position of functional groups.
Highlighting Its Uniqueness: The unique combination of the indole and quinoxaline structures in 3-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1,2,3,4-tetrahydroquinoxalin-2-one imparts distinct chemical reactivity and biological activity not seen in simpler analogs.
Properties
IUPAC Name |
3-(2-hydroxy-1H-indol-3-yl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-15-13(9-5-1-2-6-10(9)18-15)14-16(21)19-12-8-4-3-7-11(12)17-14/h1-8,18,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFZSQBWKMVUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B6576452.png)
![2-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576454.png)
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B6576458.png)
![2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl-](/img/structure/B6576470.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6576473.png)


![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine](/img/structure/B6576504.png)
![N-(3,5-dimethylphenyl)-2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6576509.png)
![N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}propanamide](/img/structure/B6576515.png)
![2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6576525.png)
![N-[2-(4-fluorophenoxy)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6576538.png)
![3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6576550.png)
![methyl (2E)-3-(2-methoxyethyl)-2-{[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6576556.png)
